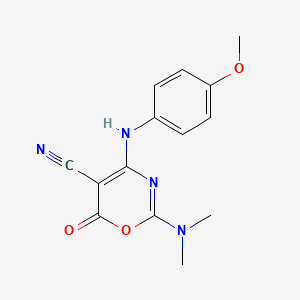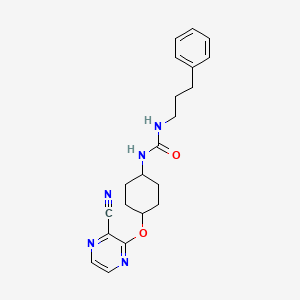
1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(3-phenylpropyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential use in medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Aplicaciones Científicas De Investigación
Synthesis and Enzyme Inhibition
- Synthesis and Structure-Activity Relationships of 1-Phenylpyrazoles as Xanthine Oxidase Inhibitors : A study reported the evaluation of 1-phenylpyrazoles for their inhibitory activity against xanthine oxidase, highlighting the synthesis and potential therapeutic applications of these compounds in managing conditions like hyperuricemia (Ishibuchi et al., 2001).
Catalytic, DNA Binding, and Antibacterial Activities
- Catalytic, DNA Binding, and Antibacterial Activities of Schiff Base Ligands and Their Metal Complexes : Research into Schiff base ligands and their Co(II), Ni(II), and Cu(II) complexes has shown significant catalytic, DNA binding, and antimicrobial activities, offering insights into their potential scientific applications (El‐Gammal et al., 2021).
Inhibition of Xanthine Oxidoreductase
- Y-700 as a Potent Xanthine Oxidoreductase Inhibitor : The compound Y-700 was identified as a potent inhibitor of xanthine oxidoreductase, demonstrating potential for treating hyperuricemia and related diseases, further emphasizing the role of such compounds in therapeutic applications (Fukunari et al., 2004).
Urea-Fluoride Interaction and Proton Transfer
- Nature of Urea-Fluoride Interaction : A study explored the interaction between urea derivatives and fluoride ions, revealing insights into hydrogen bonding and proton transfer processes, which could have implications in various chemical and biological processes (Boiocchi et al., 2004).
Antimycobacterial Activity
- Antimycobacterial Activity of Novel Urea Compounds : Novel urea derivatives were synthesized and evaluated for their antimycobacterial activity, showing significant in vitro and in vivo activity against Mycobacterium tuberculosis, including multidrug-resistant strains, highlighting their potential as therapeutic agents (Sriram et al., 2007).
Propiedades
IUPAC Name |
1-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c22-15-19-20(24-14-13-23-19)28-18-10-8-17(9-11-18)26-21(27)25-12-4-7-16-5-2-1-3-6-16/h1-3,5-6,13-14,17-18H,4,7-12H2,(H2,25,26,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMKISSGGXXGNX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NCCCC2=CC=CC=C2)OC3=NC=CN=C3C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1r,4r)-4-((3-Cyanopyrazin-2-yl)oxy)cyclohexyl)-3-(3-phenylpropyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[Cyano(cyclopropyl)methyl]-3-nitro-4-propan-2-ylbenzamide](/img/structure/B2397908.png)

![ethyl 3-carbamoyl-2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2397912.png)

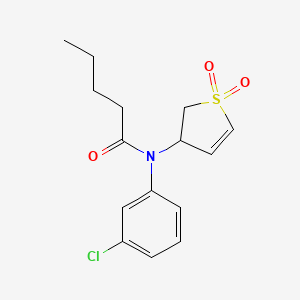
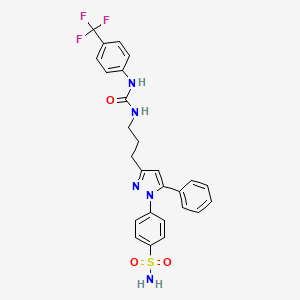
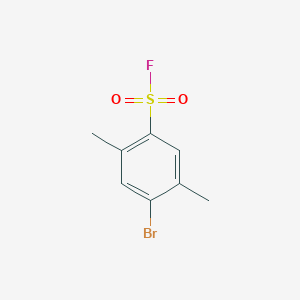
![3-allyl-8-(2-methoxy-5-methylphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2397921.png)
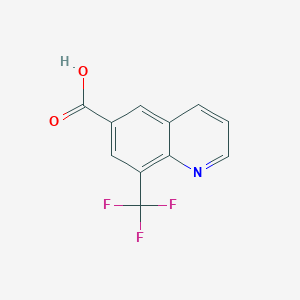
![1-Iodo-3-(3-nitrophenyl)bicyclo[1.1.1]pentane](/img/structure/B2397926.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2397928.png)

